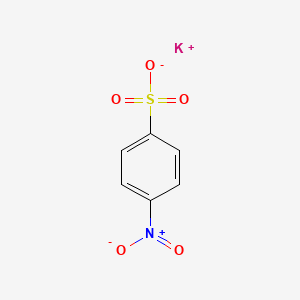

Potassium 4-nitrobenzenesulfonate

Description

Contextual Significance within Organic and Materials Chemistry

In the realm of organic chemistry, Potassium 4-nitrobenzenesulfonate is primarily utilized as a key intermediate and building block. Its functional groups—the nitro and sulfonate groups—allow it to participate in a variety of chemical reactions, including reduction of the nitro group to an amine and substitution of the sulfonate group. This reactivity makes it a valuable precursor in the synthesis of more complex molecules. For instance, it is an intermediate in the production of certain dyes and pigments. Furthermore, it plays a role in the synthesis of pharmaceuticals and has been identified as an intermediate in the creation of N,N-Dimethyl-2-aminosulfonyl-4-formamidobenzamide, which is a key component in preparing the sulfonylurea herbicide Foramsulfuron. chemicalbook.com

In materials chemistry, the compound shows potential for the synthesis of novel polymers and other materials. Research into its crystal structure reveals a three-dimensional polymeric network, which is a foundational characteristic for the design of new solid-state materials. worktribe.comresearchgate.net The study of its monohydrate form, K⁺·C₆H₄NO₅S⁻·H₂O, has detailed the coordination environment of the potassium cation, which is crucial for understanding its solid-state behavior and potential applications in materials science. worktribe.comresearchgate.net

Evolution of Research Perspectives and Methodologies

The study of this compound and related compounds has evolved with advancements in chemical synthesis and analytical techniques. Historically, the preparation of the parent acid, 4-nitrobenzenesulfonic acid, involved various methods, and its subsequent conversion to the potassium salt is a straightforward acid-base reaction. For example, a patented process describes the preparation of 4-nitro-2-sulfobenzoic acid through the oxidation of 4-nitrotoluene-2-sulfonic acid with nitric acid, which can then be isolated as its potassium salt. google.com This method allows for a high-purity product, often exceeding 95%, as determined by High-Performance Liquid Chromatography (HPLC). google.com

Modern research relies heavily on sophisticated analytical methods to characterize this compound. X-ray crystallography has been instrumental in elucidating the detailed three-dimensional structure of its monohydrate. researchgate.net Studies have provided precise crystal data, including unit cell dimensions and bond angles, at low temperatures (120 K). researchgate.net Spectroscopic techniques are also routinely employed for characterization. Furthermore, computational methods like Density Functional Theory (DFT) are used to model its molecular geometry and predict its reactivity.

Current Research Landscape and Future Directions

Current research continues to explore the utility of this compound. A significant application is its use as a substrate for measuring arylsulfatase activity in biochemical assays. sigmaaldrich.com This highlights its role as a tool in enzymatic studies. The ongoing synthesis of specialized agricultural chemicals, such as herbicides, also represents a key area of contemporary application. chemicalbook.com

Future research is likely to focus on expanding its applications in materials science, potentially in the development of functional polymers or electronic materials. Its well-defined crystal structure and polymeric nature could be exploited for creating materials with specific optical or electronic properties. worktribe.comresearchgate.net Further investigation into its reactivity could also uncover new synthetic pathways, leading to the creation of novel organic compounds with potential applications in medicine and industry.

Compound Properties

Below are tables detailing the chemical properties of this compound and its monohydrate form.

Table 1: Properties of this compound (Anhydrous) Note: This is a simplified representation of a related compound, Potassium 2-carboxy-5-nitrobenzenesulfonate, as detailed data for the specific isomer is often grouped.

| Property | Value | Source |

| IUPAC Name | potassium;2-carboxy-5-nitrobenzenesulfonate | nih.gov |

| Molecular Formula | C₇H₄KNO₇S | nih.gov |

| Molecular Weight | 285.27 g/mol | nih.gov |

| CAS Number | 5344-48-9 | nih.gov |

| Appearance | White to light yellow crystalline powder | cymitquimica.com |

| Solubility | Soluble in water | cymitquimica.com |

Table 2: Properties of this compound Monohydrate

| Property | Value | Source |

| IUPAC Name | potassium;4-nitrobenzenesulfonate;hydrate (B1144303) | nih.gov |

| Molecular Formula | C₆H₆KNO₆S | nih.gov |

| Molecular Weight | 259.28 g/mol | nih.gov |

| CAS Number | 81012-90-0 | nih.gov |

| Crystal System | Monoclinic | researchgate.net |

| Space Group | P2₁/c | researchgate.net |

Properties

Molecular Formula |

C6H4KNO5S |

|---|---|

Molecular Weight |

241.27 g/mol |

IUPAC Name |

potassium;4-nitrobenzenesulfonate |

InChI |

InChI=1S/C6H5NO5S.K/c8-7(9)5-1-3-6(4-2-5)13(10,11)12;/h1-4H,(H,10,11,12);/q;+1/p-1 |

InChI Key |

FERODINMFGAWHO-UHFFFAOYSA-M |

Canonical SMILES |

C1=CC(=CC=C1[N+](=O)[O-])S(=O)(=O)[O-].[K+] |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations of Potassium 4 Nitrobenzenesulfonate

Established Synthetic Pathways for Potassium 4-nitrobenzenesulfonate

The preparation of this compound can be achieved through several reliable methods, primarily involving the modification of precursor molecules.

Synthesis via Hydrolysis and Neutralization of 4-Nitrobenzenesulfonyl Chloride

A primary and widely employed method for synthesizing this compound involves a two-step process starting from 4-nitrobenzenesulfonyl chloride. nih.govsigmaaldrich.com

The first step is the hydrolysis of 4-nitrobenzenesulfonyl chloride. This reaction is typically carried out in an aqueous medium. researchgate.net The sulfonyl chloride is heated with water, often with a base such as sodium carbonate to facilitate the process and neutralize the hydrochloric acid formed as a byproduct. orgsyn.org The hydrolysis proceeds to completion, yielding an aqueous solution of 4-nitrobenzenesulfonic acid. researchgate.net Studies on the hydrolysis of arenesulfonyl chlorides indicate the process can occur through multiple pathways, including via anionic intermediates, particularly for nitro-substituted compounds like 4-nitrobenzenesulfonyl chloride. researchgate.net

The second step is the neutralization of the resulting 4-nitrobenzenesulfonic acid solution. A potassium base, such as potassium hydroxide (B78521) or potassium carbonate, is added to the solution until it is neutralized. This results in the formation of the potassium salt. The product, this compound, can then be isolated from the solution, often by cooling to induce crystallization, followed by filtration and drying.

Derivatization from 4-Nitrobenzenesulfonic Acid Precursors

An alternative and more direct route begins with commercially available 4-nitrobenzenesulfonic acid. This method is essentially the final step of the pathway described previously. The free acid is dissolved in a suitable solvent, typically water, and treated with a stoichiometric amount of a potassium base.

A common laboratory procedure involves reacting 4-nitrobenzenesulfonic acid with potassium carbonate. The reaction proceeds with the evolution of carbon dioxide gas, driving the formation of the potassium salt. Alternatively, precipitation of the potassium salt can be achieved by adding a saturated aqueous solution of potassium chloride to a concentrated solution of the sodium salt or the free acid, a technique known as "salting out". google.comorgsyn.org This method takes advantage of the lower solubility of the this compound under these conditions, allowing for its isolation.

Exploration of Alternative Nitration and Sulfonation Routes

Alternative synthetic strategies involve forming the nitro- and sulfonate-substituted benzene (B151609) ring in a different sequence. One such route involves the direct nitration of benzenesulfonic acid or the sulfonation of nitrobenzene (B124822). However, these direct electrophilic aromatic substitution reactions often lead to a mixture of ortho, meta, and para isomers. The separation of the desired 4-nitrobenzenesulfonic acid from the other isomers, such as the 2-nitro and 3-nitro derivatives, can be challenging and may require fractional crystallization or chromatographic techniques. orgsyn.org The resulting purified 4-nitrobenzenesulfonic acid is then converted to its potassium salt as described above.

Chemical Reactivity and Mechanistic Investigations

The chemical behavior of this compound is dominated by the interplay between the strongly electron-withdrawing nitro group and the sulfonate moiety, which is an excellent leaving group.

Nucleophilic Substitution Reactions Involving the Sulfonate Moiety

The 4-nitrobenzenesulfonate group is an effective leaving group in nucleophilic substitution reactions, a property attributable to the high stability of the resulting sulfonate anion. youtube.comperiodicchemistry.com The negative charge on the departing anion is delocalized through resonance across the three oxygen atoms, making it a very weak base and therefore an excellent leaving group. periodicchemistry.com

The presence of the nitro group in the para position strongly activates the aromatic ring toward nucleophilic aromatic substitution (SNAr). wikipedia.org Aromatic rings are typically electron-rich and resistant to attack by nucleophiles. However, a potent electron-withdrawing group, such as a nitro group, positioned ortho or para to a leaving group, withdraws electron density from the ring, making the carbon atom attached to the leaving group (the ipso-carbon) electrophilic and susceptible to attack. wikipedia.org

The SNAr mechanism involves two main steps:

Nucleophilic Attack: A nucleophile attacks the ipso-carbon, breaking the aromaticity of the ring and forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. wikipedia.org The nitro group plays a crucial role in stabilizing this intermediate by delocalizing the negative charge.

Departure of the Leaving Group: The aromaticity of the ring is restored by the expulsion of the sulfonate leaving group. wikipedia.org

This reactivity makes this compound a valuable substrate for synthesizing a variety of substituted aromatic compounds.

Kinetic and Thermodynamic Aspects of Substitution Reactions

Kinetic studies of nucleophilic substitution reactions involving aryl sulfonates provide deep insights into the reaction mechanism and the structure of the transition state. Research on the reactions of substituted aryl benzenesulfonates with nucleophiles like potassium ethoxide (EtOK) in ethanol (B145695) has been particularly revealing. acs.orgnih.gov

Pseudo-first-order rate constants (kobsd) are typically measured under conditions where the nucleophile is in large excess. These observed rates can be dissected into second-order rate constants corresponding to reactions with the dissociated ethoxide anion (EtO⁻) and the ion-paired potassium ethoxide (EtOK). acs.orgnih.gov

| Reacting Species | Relative Reactivity | Mechanistic Implication |

| Dissociated Ethoxide (EtO⁻) | Less Reactive | Standard nucleophilic attack. |

| Ion-Paired Ethoxide (EtOK) | More Reactive | K⁺ ion catalyzes the reaction. acs.orgnih.gov |

A key finding from these studies is that the ion-paired EtOK is often more reactive than the free EtO⁻ anion. acs.orgnih.gov This indicates that the potassium cation (K⁺) is not merely a spectator ion but actively participates in the reaction, providing a catalytic effect. The proposed mechanism for this catalysis involves the K⁺ ion forming a cyclic transition state. In this transition state, the potassium ion coordinates with the sulfonyl oxygens, increasing the electrophilicity of the sulfur center and stabilizing the developing negative charge on the leaving group. acs.orgnih.gov

The influence of substituents on both the leaving group and the benzenesulfonyl moiety has been analyzed using linear free energy relationships (LFERs), such as the Hammett equation. These analyses support a concerted mechanism for the substitution reaction. nih.gov

Furthermore, the determination of activation parameters, such as the enthalpy of activation (ΔH‡) and entropy of activation (ΔS‡), from temperature-dependent kinetic studies provides additional support for the proposed mechanisms and transition state structures. acs.orgnih.gov These thermodynamic values give a more complete picture of the energy profile of the reaction.

Influence of Reaction Media, including Micellar Systems, on Reactivity

The reaction medium plays a crucial role in the chemical reactivity of this compound. The solubility and dissociation of the salt, as well as the stabilization of transition states and intermediates, are all influenced by the choice of solvent. In aqueous solutions, this compound is readily soluble and dissociates into potassium and 4-nitrobenzenesulfonate ions. The high polarity of water can stabilize charged intermediates formed during reactions.

Micellar systems, which are aggregates of surfactant molecules in a solution, can significantly alter the reactivity of this compound. These systems create microenvironments with different polarities, which can selectively solubilize reactants and influence reaction rates. For instance, the rate of a reaction can be enhanced if both reactants are partitioned into the micellar phase, effectively increasing their local concentrations. The specific type of surfactant (cationic, anionic, or non-ionic) can also influence the reaction by electrostatic interactions with the reactants or transition states.

Role of Cationic Species in Reaction Mechanisms

The potassium cation (K⁺) in this compound can influence reaction mechanisms, although it is often considered a spectator ion. Its primary role is to maintain charge neutrality in the solid state and in solution. However, in certain reactions, the nature of the cation can affect reaction rates and product distributions. For instance, in solid-state reactions or in non-polar solvents where ion-pairing is significant, the size and charge density of the cation can influence the reactivity of the 4-nitrobenzenesulfonate anion. While specific studies focusing on the direct catalytic role of the potassium ion in the reactions of 4-nitrobenzenesulfonate are not extensively documented, the general principles of cation effects in organic reactions suggest that it can participate in stabilizing anionic intermediates or transition states through electrostatic interactions.

Redox Chemistry of the Nitro Group in Aromatic Systems

The nitro group (—NO₂) of this compound is a key functional group that undergoes a variety of redox transformations. The electron-withdrawing nature of the nitro group makes the aromatic ring susceptible to nucleophilic attack and also dictates its electrochemical behavior. wikipedia.org

The reduction of the nitro group is a synthetically important transformation, leading to the formation of an amino group (—NH₂). This conversion is a fundamental step in the synthesis of many dyes, pharmaceuticals, and other industrially significant compounds. jsynthchem.com A variety of reducing agents can be employed for this purpose, ranging from metal-based systems to catalytic hydrogenation.

Catalytic Reduction:

Catalytic hydrogenation is a widely used method for the reduction of nitroaromatics. rsc.org This process typically involves the use of a metal catalyst, such as palladium on carbon (Pd/C), platinum oxide (PtO₂), or Raney nickel, in the presence of hydrogen gas. wikipedia.org The reaction proceeds through the adsorption of the nitro compound and hydrogen onto the catalyst surface, where the reduction takes place. rsc.org The choice of catalyst and reaction conditions (temperature, pressure, solvent) can influence the efficiency and selectivity of the reduction. For example, rhenium-based nanocatalysts have shown high activity in the hydrogenation of various nitroaromatic compounds under mild conditions. nih.gov

The reduction of nitroaromatics can also be achieved using transfer hydrogenation, where a hydrogen donor molecule, such as formic acid or sodium hypophosphite, is used in place of hydrogen gas. researchgate.net This method can be advantageous as it often requires less specialized equipment.

Electrochemical Reduction:

The nitro group can also be reduced electrochemically. In this process, an electric current is used to drive the reduction reaction at an electrode surface. The reduction of nitrobenzene and its derivatives has been studied using various electrode materials and in different solvents. rsc.orgelsevierpure.comkoreascience.kr The mechanism of electrochemical reduction can be complex and may involve the formation of radical anions and other intermediates. rsc.org The reaction conditions, such as the electrode potential, pH, and solvent, can be controlled to selectively obtain different reduction products. For instance, the electrochemical reduction of nitrobenzene can yield aniline (B41778) as the final product. nih.gov

Transformations Involving the Aromatic Ring

The presence of the strongly electron-withdrawing nitro and sulfonate groups significantly influences the reactivity of the aromatic ring in this compound. These groups deactivate the ring towards electrophilic aromatic substitution and activate it towards nucleophilic aromatic substitution (SNA_r). wikipedia.org

Nucleophilic Aromatic Substitution (SNA_r):

In SNA_r reactions, a nucleophile displaces a leaving group on the aromatic ring. wikipedia.org The nitro group, particularly when positioned ortho or para to a leaving group, can effectively stabilize the negatively charged intermediate (Meisenheimer complex) formed during the reaction, thereby facilitating the substitution. masterorganicchemistry.comyoutube.com While the sulfonate group itself is generally a poor leaving group in S_NAr reactions, the presence of the activating nitro group makes the aromatic ring susceptible to attack by strong nucleophiles at other positions, potentially leading to the displacement of other substituents or addition-elimination reactions. nih.gov The rate of S_NAr reactions is also influenced by the nature of the leaving group, with fluoride (B91410) often being the best leaving group in this context due to the high electronegativity which polarizes the carbon-fluorine bond. youtube.com

Synthesis of Advanced Derivatives and Functionalized Analogues

Preparation of Sulfonate Esters and Amides

This compound can serve as a precursor for the synthesis of sulfonate esters and sulfonamides. These derivatives are often prepared from the corresponding 4-nitrobenzenesulfonyl chloride, which can be synthesized from the sulfonic acid.

Sulfonate Esters:

4-Nitrobenzenesulfonate esters, such as methyl 4-nitrobenzenesulfonate and ethyl 4-nitrobenzenesulfonate, are typically synthesized by reacting 4-nitrobenzenesulfonyl chloride with the corresponding alcohol in the presence of a base. These esters are useful alkylating agents in organic synthesis. The 4-nitrobenzenesulfonate group is an excellent leaving group, making these compounds highly reactive towards nucleophiles.

| Ester | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

| Methyl 4-nitrobenzenesulfonate | 6214-20-6 | C₇H₇NO₅S | 217.20 |

| Ethyl 4-nitrobenzenesulfonate | 15481-55-7 | C₈H₉NO₅S | 231.23 |

Sulfonamides:

4-Nitrobenzenesulfonamide can be prepared by the reaction of 4-nitrobenzenesulfonyl chloride with ammonia. prepchem.comnih.gov Substituted sulfonamides can be synthesized by using primary or secondary amines instead of ammonia. acs.org The resulting 4-nitrobenzenesulfonamides are versatile intermediates in organic synthesis, for instance, in the Fukuyama amination reaction. acs.org

| Amide | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

| 4-Nitrobenzenesulfonamide | 6325-93-5 | C₆H₆N₂O₄S | 202.19 |

Generation of Amino-Functionalized Benzenesulfonate (B1194179) Species

The reduction of the nitro group in this compound to an amino group yields 4-aminobenzenesulfonic acid (sulfanilic acid) and its salts. This transformation is of significant industrial importance as sulfanilic acid is a key intermediate in the production of various dyes and pharmaceuticals. dyestuffintermediates.comrsc.org

The reduction can be carried out using various methods, including catalytic hydrogenation. For example, the catalytic hydrogenation of 3-nitrobenzenesulfonic acid to 3-aminobenzenesulfonic acid has been achieved using a Pt-Ru/C catalyst. google.com Similar methodologies can be applied to the para-isomer. The reaction conditions, such as temperature, pressure, and catalyst loading, are optimized to achieve high conversion and selectivity. google.com

The resulting aminobenzenesulfonates can be further functionalized. For instance, the amino group can be diazotized and coupled with other aromatic compounds to produce azo dyes.

| Compound | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

| 4-Aminobenzenesulfonic acid | 121-57-3 | C₆H₇NO₃S | 173.19 |

| 3-Aminobenzenesulfonic acid | 121-47-1 | C₆H₇NO₃S | 173.19 |

| Potassium 4-nitro-2-sulfonatobenzoate | 5344-48-9 | C₇H₄KNO₇S | 285.27 |

Advanced Structural Elucidation and Spectroscopic Characterization

Single-Crystal X-ray Diffraction Analysis

Single-crystal X-ray diffraction analysis of potassium 4-nitrobenzenesulfonate monohydrate reveals a complex and intricate three-dimensional polymeric structure. The crystallographic data indicates that the compound crystallizes in the monoclinic system with the space group P2₁/c. researchgate.net

Table 1: Crystal Data and Structure Refinement for this compound Monohydrate researchgate.net

| Parameter | Value |

| Empirical formula | C₆H₄KNO₅S·H₂O |

| Formula weight | 259.28 |

| Crystal system | Monoclinic |

| Space group | P2₁/c |

| a (Å) | 10.794(1) |

| b (Å) | 7.1516(6) |

| c (Å) | 12.417(1) |

| β (°) | 106.15(1) |

| Volume (ų) | 920.70(14) |

| Z | 4 |

The analysis provides precise measurements of bond lengths and angles within the 4-nitrobenzenesulfonate anion. The benzene (B151609) ring and the nitro group are not perfectly coplanar, exhibiting a dihedral angle of 11.2(1)°. researchgate.net In contrast, the S—O2 bond of the sulfonate group is nearly in the same plane as the benzene ring, with a C2—C1—S—O2 dihedral angle of 9.0(3)°. researchgate.net Within the functional groups, the N—O bond lengths are equivalent within experimental error, with a mean value of 1.233(3) Å. Similarly, the three S—O bond lengths have a mean value of 1.453(3) Å. researchgate.net

The crystal structure of this compound monohydrate is characterized by a three-dimensional polymeric network. researchgate.net The 4-nitrobenzenesulfonate anions and potassium cations are linked together, forming a complex supramolecular assembly. This extended structure is a result of the coordination of the potassium ions by multiple oxygen atoms from neighboring sulfonate and nitro groups, as well as water molecules. researchgate.net

The potassium cation (K⁺) is a key organizing center in the crystal structure, exhibiting a high coordination number. Each potassium ion is coordinated by eight oxygen atoms. researchgate.networktribe.com These oxygen atoms originate from five sulfonate groups of four different anions, one nitro group from another anion, and two bridging water molecules. researchgate.net This coordination environment can be described as a distorted monocapped pentagonal bipyramid. researchgate.netresearchgate.net The anion itself links to five different potassium cations, primarily through its sulfonate oxygen atoms. researchgate.net There is one instance of a highly asymmetric chelation where two oxygen atoms from the same sulfonate group coordinate to a single potassium ion. researchgate.net

Advanced Spectroscopic Investigations

Spectroscopic techniques provide complementary information to diffraction methods by probing the vibrational energy levels of the molecule.

Vibrational spectroscopy is a powerful tool for identifying the functional groups present in a molecule and characterizing the nature of its chemical bonds.

Infrared (IR) Spectroscopy:

The FTIR spectrum of 4-nitrobenzenesulfonate provides characteristic absorption bands for its functional groups. The presence of the nitro group (NO₂) is typically confirmed by strong asymmetric and symmetric stretching vibrations. For related nitro-containing aromatic compounds, these are often observed in the regions of 1500-1560 cm⁻¹ and 1300-1370 cm⁻¹, respectively. The sulfonate group (SO₃⁻) gives rise to strong stretching vibrations, typically in the 1250-1150 cm⁻¹ and 1070-1030 cm⁻¹ regions. Aromatic C-H stretching vibrations are expected above 3000 cm⁻¹, while aromatic ring vibrations (C=C stretching) usually appear in the 1600-1400 cm⁻¹ range.

Raman Spectroscopy:

By comparing the vibrational spectra of this compound with those of related salts like potassium 4-nitrobenzoate (B1230335) and nitrophenol isomers, a more detailed assignment of the observed vibrational modes can be achieved. For example, studies on nitrophenol isomers show characteristic Raman peaks for the asymmetric stretching vibration of the nitro group around 1333 cm⁻¹ for the para-isomer. spectroscopyonline.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR for Structural Confirmation and Solution Dynamics

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of this compound, providing unambiguous confirmation of its molecular framework in solution. Both ¹H and ¹³C NMR spectra exhibit characteristic signals that correspond to the unique electronic environments of the nuclei within the molecule.

¹H NMR Spectroscopy:

The ¹H NMR spectrum of this compound is characterized by a simple yet informative pattern in the aromatic region. Due to the para-substitution on the benzene ring, the four aromatic protons are chemically non-equivalent, giving rise to a distinct AA'BB' spin system. This typically manifests as two apparent doublets, each integrating to two protons.

The protons ortho to the strongly electron-withdrawing nitro group (H-3 and H-5) are significantly deshielded and thus resonate at a lower field (higher ppm value). Conversely, the protons ortho to the sulfonate group (H-2 and H-6) are also deshielded but to a lesser extent, appearing at a comparatively higher field. The expected chemical shifts are influenced by the solvent used but generally fall within the 7.8-8.5 ppm range. For instance, in related compounds like methyl 4-nitrobenzenesulfonate, the protons adjacent to the nitro group appear around 8.2-8.4 ppm, while those next to the sulfonate ester group are found near 7.8-8.1 ppm. chemicalbook.comchemicalbook.com

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Splitting Pattern | Coupling Constant (J, Hz) |

|---|---|---|---|

| H-2, H-6 (ortho to -SO₃⁻) | ~7.9 - 8.2 | d (doublet) | ~8-9 |

| H-3, H-5 (ortho to -NO₂) | ~8.3 - 8.5 | d (doublet) | ~8-9 |

¹³C NMR Spectroscopy:

The proton-decoupled ¹³C NMR spectrum provides direct insight into the carbon skeleton. Due to molecular symmetry, only four distinct signals are expected for the six aromatic carbons. The chemical shifts are heavily influenced by the nature of the substituents.

The carbon atom directly attached to the nitro group (C-4) is highly deshielded due to the group's strong electron-withdrawing inductive and resonance effects, causing it to appear at a very low field. The carbon bearing the sulfonate group (C-1) is also shifted downfield. The carbons ortho to the nitro group (C-3 and C-5) and those ortho to the sulfonate group (C-2 and C-6) have distinct chemical shifts, which are invaluable for confirming the substitution pattern. Data from analogous compounds such as methyl 4-nitrobenzenesulfonate and 4-nitrobenzenesulfonic acid suggest the ipso-carbon of the nitro group (C-4) resonates around 150 ppm, while the ipso-carbon of the sulfonate group (C-1) is found near 140-145 ppm. chemicalbook.comchemicalbook.com The remaining aromatic carbons typically appear in the 124-130 ppm range. bhu.ac.in

| Carbon Assignment | Expected Chemical Shift (δ, ppm) |

|---|---|

| C-1 (ipso to -SO₃⁻) | ~142 - 146 |

| C-2, C-6 (ortho to -SO₃⁻) | ~128 - 131 |

| C-3, C-5 (ortho to -NO₂) | ~124 - 126 |

| C-4 (ipso to -NO₂) | ~149 - 151 |

Electronic Absorption Spectroscopy (UV-Vis) for Electronic Transitions

Electronic absorption spectroscopy, or UV-Vis spectroscopy, reveals information about the electronic transitions within a molecule. For this compound, the spectrum is dominated by absorptions arising from its aromatic system, which is significantly influenced by the nitro (-NO₂) and sulfonate (-SO₃⁻) groups.

The UV-Vis spectrum is expected to show strong absorption bands in the ultraviolet region, primarily due to π → π* transitions within the benzene ring and the nitro group. nih.gov The nitro group, being a strong chromophore, contributes significantly to the absorption profile. Aromatic nitro compounds typically display an intense absorption band, often referred to as the K-band, which corresponds to a π → π* transition of the entire conjugated system (the nitro group conjugated with the benzene ring). iu.eduacs.org This transition is expected to occur in the range of 250-280 nm for this compound.

A second, much weaker absorption band, known as the R-band, may also be present. This band arises from the n → π* transition, involving the promotion of a non-bonding electron from an oxygen atom of the nitro group to an antibonding π* orbital. This transition is symmetry-forbidden and is often observed as a shoulder on the more intense K-band or is completely obscured by it. researchgate.netresearchgate.net

Thermal Analysis Techniques

Thermal analysis methods are critical for characterizing the thermal stability and phase behavior of this compound.

Thermogravimetric Analysis (TGA) for Decomposition Pathways

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature, providing detailed information about its thermal stability and decomposition profile. For this compound, TGA reveals a multi-stage decomposition process.

Upon heating under an inert atmosphere, the compound is expected to be stable up to a certain temperature, after which it undergoes decomposition. The decomposition pathway likely involves the fragmentation of the organic part of the salt. The C-S and C-N bonds would cleave, leading to the evolution of gaseous products such as sulfur oxides (SO₂, SO₃) and nitrogen oxides (NOx). The aromatic ring would also decompose, releasing carbon dioxide and other volatile organic fragments. The thermal stability of alkali metal salts often increases down the group; thus, potassium salts are generally quite thermally stable. aakash.ac.indocbrown.info The final, non-volatile residue at high temperatures would be a stable inorganic potassium salt, most likely potassium sulfate (B86663) (K₂SO₄) or, depending on the atmosphere, potassium carbonate (K₂CO₃). pjsir.org

| Temperature Range (°C) | Process | Expected Mass Loss | Resulting Product |

|---|---|---|---|

| ~300 - 600 | Decomposition of organic moiety (loss of nitro and benzene groups) and sulfonate group | Significant | Intermediate potassium salts |

| > 600 | Final decomposition to stable inorganic salt | Further mass loss | Potassium Sulfate (K₂SO₄) |

Theoretical and Computational Chemistry Investigations

Quantum Chemical Calculations (e.g., Density Functional Theory)

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are powerful tools for elucidating the electronic structure and related properties of molecules. For the 4-nitrobenzenesulfonate anion, these calculations provide a detailed picture of its geometry, reactivity, and orbital characteristics.

The first step in most quantum chemical studies is the optimization of the molecular geometry to find the lowest energy conformation. For the 4-nitrobenzenesulfonate anion, DFT calculations are used to determine the precise bond lengths, bond angles, and dihedral angles. These calculations typically involve selecting a functional (e.g., B3LYP) and a basis set (e.g., 6-31G(d,p)) to solve the Schrödinger equation. thermofisher.com The optimized geometry reveals a planar benzene (B151609) ring with the sulfonate and nitro groups attached at the para positions. The electronic structure is characterized by the distribution of electrons throughout the molecule, which is heavily influenced by the electron-withdrawing nature of both the nitro and sulfonate groups.

A study on related nitroaromatic compounds, such as 2-nitroaniline (B44862) and 4-methoxy-2-nitroaniline, using DFT with the B3LYP/6-31G(d,p) basis set has shown that the presence of electron-withdrawing and donating groups significantly influences the molecular geometry and electronic properties. nih.gov For the 4-nitrobenzenesulfonate anion, the strong electron-withdrawing character of both substituents is expected to impact the aromatic system significantly.

Table 1: Selected Computed Properties of 4-Nitrobenzenesulfonate Anion

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₆H₄NO₅S⁻ | nih.gov |

| Molecular Weight | 202.17 g/mol | nih.gov |

| XLogP3 | 0.8 | nih.gov |

| Hydrogen Bond Donor Count | 0 | chemicalbook.com |

| Hydrogen Bond Acceptor Count | 5 | chemicalbook.com |

| Formal Charge | -1 | PubChem |

Electrostatic potential (ESP) maps are valuable for predicting the reactive sites of a molecule. researchgate.net These maps illustrate the charge distribution on the molecular surface, with red indicating electron-rich regions (negative potential) and blue indicating electron-poor regions (positive potential). researchgate.net For the 4-nitrobenzenesulfonate anion, the ESP map would show a high concentration of negative charge around the oxygen atoms of both the sulfonate and nitro groups, making them susceptible to electrophilic attack. Conversely, the aromatic ring, particularly the carbon atoms, would exhibit a less negative or even slightly positive potential due to the strong electron-withdrawing effects of the substituents, indicating their susceptibility to nucleophilic attack. Studies on similar molecules, like p-nitrophenol, have utilized ESP maps to identify these reactive regions. nih.gov The analysis of ESP maps for a series of substituted halobenzenes has demonstrated a strong correlation between the calculated electrostatic potential at the ipso-carbon and the experimental reactivity towards nucleophilic aromatic substitution. chemrxiv.org

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for understanding a molecule's chemical reactivity and electronic transitions. nih.gov The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability. For the 4-nitrobenzenesulfonate anion, the HOMO is expected to be localized primarily on the sulfonate and nitro groups, as well as the phenyl ring, while the LUMO would likely be distributed over the nitrobenzene (B124822) moiety, reflecting its electron-accepting character. DFT calculations on related sulfonamide compounds have shown that the HOMO and LUMO energies indicate the occurrence of charge transfer within the molecule.

Charge distribution analysis, often performed using methods like Mulliken population analysis or Natural Bond Orbital (NBO) analysis, provides a quantitative measure of the partial atomic charges. up.ptnih.gov While Mulliken charges are computationally inexpensive, they are known to be highly dependent on the basis set used. up.pt NBO analysis is generally considered more reliable. up.pt For the 4-nitrobenzenesulfonate anion, a significant negative charge is expected to be localized on the oxygen atoms of the sulfonate and nitro groups, while the sulfur and nitrogen atoms would carry a partial positive charge. The carbon atoms of the benzene ring would also have their charge distribution significantly altered by the substituents.

Table 2: Hypothetical NBO Charges for 4-Nitrobenzenesulfonate Anion (Illustrative)

| Atom | Hypothetical Charge (e) |

|---|---|

| S | +1.8 |

| O (sulfonate) | -0.9 (each) |

| N | +1.2 |

| O (nitro) | -0.7 (each) |

| C (ipso-S) | +0.2 |

| C (ipso-N) | +0.3 |

| C (ortho to S) | -0.1 (each) |

Molecular Dynamics and Conformational Studies

Molecular dynamics (MD) simulations provide a means to study the time-dependent behavior of molecules, including their conformational changes and interactions with their environment.

A critical component of accurate MD simulations is the force field, which is a set of parameters that describes the potential energy of a system as a function of its atomic coordinates. The development of a reliable force field for sulfonate-containing molecules is essential for simulating systems like potassium 4-nitrobenzenesulfonate. The CHARMM General Force Field (CGenFF), for instance, includes parameters for benzenesulfonate (B1194179), which were developed through optimization against quantum mechanical data. chemicalbook.com The process of force field parameterization involves fitting the bonded (bond, angle, dihedral) and non-bonded (van der Waals, electrostatic) parameters to reproduce experimental data and high-level quantum mechanical calculations.

Validation of the force field is a crucial step to ensure its accuracy and transferability. This often involves comparing simulation results for various properties, such as density, heat of vaporization, and radial distribution functions, with experimental data. For ionic species like sulfonates, accurately modeling the electrostatic interactions is particularly important.

Once a validated force field is available, MD simulations can be performed to explore the conformational landscape and dynamic behavior of this compound in different environments, such as in aqueous solution. These simulations can reveal how the molecule interacts with solvent molecules and other ions. For instance, MD simulations of alkali metal halides in ionic liquids have provided detailed insights into the solvation structure and dynamics. chemrxiv.org

Studies of Solvation Effects on Molecular Structure

The interaction of a solute with its surrounding solvent molecules, a process known as solvation, can significantly alter the solute's molecular structure and properties. In the case of this compound, an ionic compound, solvation in a polar solvent like water involves the dissociation of the salt into potassium (K⁺) and 4-nitrobenzenesulfonate (C₆H₄NO₅S⁻) ions. Computational studies are crucial for understanding the intricate details of these ion-solvent interactions.

While specific computational studies exclusively detailing the solvation of this compound are not extensively available in the public domain, the principles and methodologies for such investigations are well-established in computational chemistry. These studies typically employ a combination of quantum mechanics (QM) and molecular mechanics (MM) methods, often within a hybrid QM/MM framework. Implicit solvation models, such as the Polarizable Continuum Model (PCM), are also utilized to approximate the bulk solvent effect. osti.gov

Key Aspects of Solvation Studies:

Hydration Shells: Computational models can predict the formation and structure of hydration shells around the K⁺ and 4-nitrobenzenesulfonate ions. These models can determine the average number of water molecules in the first and subsequent solvation shells and their preferred orientations. For instance, the oxygen atoms of the sulfonate group and the nitro group in the 4-nitrobenzenesulfonate anion are expected to form strong hydrogen bonds with water molecules.

Structural Changes: Solvation can induce changes in the bond lengths and angles of the 4-nitrobenzenesulfonate anion. For example, the interaction with water molecules can affect the S-O and N-O bond lengths and the planarity of the benzene ring.

Energetics of Solvation: Computational methods can calculate the Gibbs free energy of solvation, providing a measure of the thermodynamic stability of the ions in solution. This is crucial for understanding the solubility of the compound.

Recent computational work on similar sulfonated anions in various solvents has highlighted the importance of both implicit and explicit solvent models to accurately capture the electronic and structural changes upon solvation. nih.gov For instance, studies on other aromatic anions have shown that specific hydrogen bonding interactions with solvent molecules can significantly influence their electronic properties and reactivity.

Computational Elucidation of Reaction Mechanisms and Transition States

The 4-nitrobenzenesulfonate anion is a key species in various chemical reactions, particularly nucleophilic aromatic substitution (SNAr). The presence of the strongly electron-withdrawing nitro group activates the aromatic ring towards attack by nucleophiles. Computational chemistry plays a pivotal role in elucidating the detailed mechanisms of these reactions, including the characterization of fleeting transition states. nih.govbyjus.commasterorganicchemistry.com

Nucleophilic Aromatic Substitution (SNAr):

A common reaction involving 4-nitrobenzenesulfonate is the displacement of a leaving group (which could be the sulfonate group itself in some contexts, though it is generally a poor leaving group in SNAr) by a nucleophile. The generally accepted mechanism for SNAr reactions involves the formation of a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. nih.gov

Computational studies, typically using Density Functional Theory (DFT), are employed to map out the potential energy surface of the reaction. nih.gov This allows for the identification of reactants, products, intermediates, and, crucially, the transition states that connect them.

Key Computational Findings for SNAr Reactions:

Reaction Pathway: Calculations can determine whether the reaction proceeds through a stepwise mechanism, involving a stable Meisenheimer intermediate, or a concerted mechanism where bond formation and bond breaking occur simultaneously. nih.gov

Transition State Geometry: The geometry of the transition state can be precisely calculated. For a stepwise SNAr reaction, there are two transition states: one leading to the formation of the Meisenheimer complex and another leading from the intermediate to the product.

Activation Energy: The energy difference between the reactants and the transition state, known as the activation energy, can be calculated. This provides a quantitative measure of the reaction rate.

Kinetic Isotope Effects: Computational modeling can predict kinetic isotope effects, which can be compared with experimental data to validate the proposed mechanism. nih.gov

The following table provides a representative overview of the types of data that can be obtained from computational studies of SNAr reactions involving nitro-substituted aromatic compounds.

| Parameter | Description | Typical Computational Method |

| Reaction Mechanism | Determination of a stepwise or concerted pathway. | DFT, Ab initio methods |

| Transition State Geometry | Bond lengths and angles of the atoms at the transition state. | DFT, Transition State Optimization Algorithms |

| Activation Energy (ΔG‡) | The free energy barrier for the reaction. | DFT, Frequency Calculations |

| Reaction Energy (ΔGrxn) | The overall free energy change of the reaction. | DFT Calculations |

| Charge Distribution | Analysis of how the negative charge is distributed in the transition state and intermediate. | Natural Bond Orbital (NBO) Analysis |

These computational investigations are essential for a fundamental understanding of the reactivity of this compound and for designing new synthetic routes and catalysts. The continuous development of computational methods and computing power promises even more detailed and accurate insights into the complex chemical behavior of this and other related compounds in the future. nih.gov

Advanced Applications in Chemical Systems and Materials Science

Role as a Leaving Group in Synthetic Transformations

The efficacy of a leaving group is a critical factor in many organic reactions, particularly in nucleophilic substitution and elimination reactions. The ability of a molecular fragment to depart with a pair of electrons influences reaction rates and pathways. The 4-nitrobenzenesulfonate anion is considered an excellent leaving group, a property attributable to several key factors.

The sulfonate group (R-SO₃⁻) itself is an inherently stable leaving group because the negative charge is delocalized across three oxygen atoms through resonance. libretexts.org This charge distribution significantly lowers the energy of the resulting anion, making its formation more favorable. libretexts.orgyoutube.com Furthermore, the presence of the 4-nitro group on the benzene (B151609) ring enhances this effect. The nitro group is a powerful electron-withdrawing group, which further stabilizes the anionic sulfonate through inductive effects and resonance, making the corresponding 4-nitrobenzenesulfonate anion an even weaker base and, consequently, a superior leaving group compared to simple sulfonates like tosylate or mesylate. nih.gov

In nucleophilic aromatic substitution (SɴAr) reactions, the nitro group itself can function as a leaving group, especially when the aromatic ring is highly electron-deficient. stackexchange.com The strong electron-withdrawing nature of the nitro group activates the aromatic ring towards nucleophilic attack. nih.gov The combination of these features makes derivatives containing the 4-nitrobenzenesulfonate moiety highly reactive substrates in a variety of synthetic transformations.

Table 1: Comparison of Leaving Group Ability

| Leaving Group | Conjugate Acid | pKa of Conjugate Acid | Relative Leaving Group Ability |

|---|---|---|---|

| Iodide (I⁻) | Hydroiodic Acid (HI) | ~ -10 | Excellent |

| 4-Nitrobenzenesulfonate | 4-Nitrobenzenesulfonic acid | ~ -2.8 | Excellent |

| Tosylate (TsO⁻) | p-Toluenesulfonic acid | ~ -2.8 | Excellent |

| Triflate (TfO⁻) | Triflic acid | ~ -14 | Excellent |

| Bromide (Br⁻) | Hydrobromic Acid (HBr) | ~ -9 | Good |

| Chloride (Cl⁻) | Hydrochloric Acid (HCl) | ~ -7 | Moderate |

Note: pKa values are approximate and can vary with conditions. The table illustrates the principle that weaker bases (conjugates of stronger acids) are better leaving groups.

Application as a Reagent or Intermediate in Complex Organic Synthesis

Potassium 4-nitrobenzenesulfonate and its derivatives serve as crucial building blocks and intermediates in the synthesis of more complex molecules, ranging from agrochemicals to dyes. cymitquimica.com

The formation of carbon-carbon (C-C) and carbon-heteroatom (C-X) bonds is fundamental to organic synthesis. nih.govresearchgate.net While this compound is not a direct source of carbon or heteroatoms, its role as a precursor to a highly effective leaving group is instrumental in these bond-forming reactions. In reactions where an alkyl or aryl substrate is functionalized with a 4-nitrobenzenesulfonate group, subsequent nucleophilic substitution provides a powerful method for constructing new bonds.

For instance, a common strategy for extending a carbon chain involves the use of cyanide nucleophiles (e.g., from KCN or NaCN) to displace a leaving group, forming a new C-C bond and a nitrile functional group. thesciencehive.co.uk Similarly, the formation of C-O, C-N, and C-S bonds, crucial for synthesizing ethers, amines, and sulfides, respectively, is often achieved through the displacement of a good leaving group by an appropriate alkoxide, amine, or thiol nucleophile. nih.gov The exceptional leaving group ability of 4-nitrobenzenesulfonate makes it highly suitable for these transformations, often allowing reactions to proceed under milder conditions and with higher yields than with less effective leaving groups.

Transition-metal-catalyzed cross-coupling reactions represent another major area for C-C and C-X bond formation. mdpi.com While aryl halides are common substrates, the use of aryl sulfonates has become increasingly prevalent. The nitro group in nitroarenes can also be substituted with various nucleophiles in transition-metal-catalyzed reactions. nih.gov

Heterocyclic compounds are ubiquitous in pharmaceuticals, natural products, and materials science. amazonaws.comnih.gov The synthesis of these ring systems often relies on strategic bond formations, and intermediates containing the 4-nitrobenzenesulfonate moiety can play a key role. Nitro compounds are frequently employed in the synthesis of nitrogen-containing heterocycles. researchgate.net

For example, a related compound, Potassium 2-carboxy-5-nitrobenzenesulfonate, is a key intermediate in the preparation of the sulfonylurea herbicide Foramsulfuron, which features a pyrimidine (B1678525) heterocycle. lookchem.comchemicalbook.com The synthesis involves multiple steps where the reactivity of the nitro- and sulfonate-substituted ring is exploited to build the final heterocyclic structure. The synthesis of various halogenated heterocyclic ligands, such as benzimidazoles and quinoxalines, often starts from substituted diamines, which can be prepared through the reduction of dinitro compounds or other functional group manipulations on a substituted benzene ring. nih.gov The robust nature of the sulfonate group allows for selective reactions at other positions on the ring before it is ultimately used as a leaving group or remains as a solubilizing group in the final product.

Catalytic and Ligand Applications

The functional groups within this compound—the sulfonate and the nitro group—possess lone pairs of electrons and can coordinate to metal centers, suggesting potential applications as ligands in catalysis.

The coordination chemistry of ligands containing nitro and sulfonate groups with various metal ions has been a subject of study. The potassium salt of 4-nitrobenzoic acid, a structurally related compound, forms polymeric coordination complexes where the potassium ion is coordinated by oxygen atoms from both the nitro group and the carboxylate group, as well as water molecules. nih.gov This demonstrates the ability of the nitro group to participate in metal ion complexation.

Similarly, sulfonic acid derivatives of flavonoids have been shown to form complexes with alkali metals, where the sulfonate group is part of the metal's coordination sphere. mdpi.com In some structures, the metal cation is bridged by both sulfonate and other oxygen-containing functional groups, leading to the formation of coordination polymers. nih.govmdpi.com The formation of such metal complexes is a prerequisite for catalytic activity in many reaction cycles, where the ligand influences the electronic properties and steric environment of the metal center, thereby controlling its catalytic performance. nih.gov The study of metal complexes with alizarin (B75676) and 3-nitroalizarin further supports the concept that nitro-substituted aromatic compounds can act as effective ligands. researchgate.net

Table 2: Coordination Behavior of Functional Groups in Metal Complexes

| Functional Group | Potential Coordinating Atoms | Typical Metal Interactions |

|---|---|---|

| Sulfonate (-SO₃⁻) | Oxygen | Forms ionic or coordinate bonds with a wide range of metal cations. Can act as a monodentate or bridging ligand. |

| Nitro (-NO₂) | Oxygen | Can coordinate to metal ions, particularly hard Lewis acidic metals, through its oxygen atoms. |

| Carboxylate (-COO⁻) | Oxygen | Versatile coordinating group, capable of monodentate, bidentate chelating, and bridging binding modes. |

Computational chemistry provides powerful tools for understanding and predicting the behavior of chemical systems. Density Functional Theory (DFT) and other methods can be used to model reaction pathways, predict the stability of intermediates, and rationalize catalytic activity and selectivity.

Utilization in Industrial Chemical Processes (Excluding Specific Product Commercialization)

In industrial settings, the application of this compound is primarily centered on its function as a foundational molecule for building more complex chemical entities. Its reactivity is dominated by the nitro group, which can be chemically reduced to an amino group, and the sulfonic acid group, which influences solubility and can participate in substitution reactions.

Precursor in Dye and Pigment Synthesis

This compound is an important intermediate in the synthesis of azo dyes. researcher.life Azo dyes, which constitute the largest and most diverse group of synthetic organic dyes, are characterized by the azo group (-N=N-) connecting two aromatic rings. cymitquimica.com The role of this compound is not as a direct dye component, but as a precursor to a crucial primary aromatic amine.

The most common pathway involves the chemical reduction of the nitro group (-NO₂) on the 4-nitrobenzenesulfonate molecule to an amino group (-NH₂). This reaction converts it into 4-aminobenzenesulfonic acid (sulfanilic acid). researchgate.netwikipedia.org Sulfanilic acid is a foundational building block in the dye industry.

Once sulfanilic acid is produced, it undergoes a two-step process to form an azo dye:

Diazotization : The primary amino group of sulfanilic acid is treated with a source of nitrous acid (typically sodium nitrite (B80452) and a strong acid like hydrochloric acid) at low temperatures (0–5 °C) to form a diazonium salt. cymitquimica.comnih.gov This diazonium salt is a highly reactive electrophile.

Azo Coupling : The resulting diazonium salt is then reacted with an electron-rich coupling component. researchgate.net This component is typically a phenol (B47542) or an aromatic amine. The electrophilic diazonium salt attacks the activated aromatic ring of the coupling component to form the stable azo bridge, creating the final dye molecule. cymitquimica.com

The specific color and properties of the resulting azo dye are determined by the chemical structure of the coupling component used. cymitquimica.com While this multi-step process is a well-established industrial method, it is noteworthy that 4-nitrobenzenesulfonic acid is considered a less direct precursor compared to the readily available sulfanilic acid itself. chemicalbook.com More recent synthetic methodologies have also explored the direct coupling of nitroarenes, such as sodium 4-nitrobenzenesulfonate, with aniline (B41778) derivatives under microwave-assisted conditions to produce azo dyes more rapidly.

Table 1: Reaction Pathway for Azo Dye Synthesis from this compound

| Step | Reactant(s) | Key Transformation | Product |

| 1. Reduction | This compound, Reducing Agent (e.g., Fe/HCl) | The nitro group (-NO₂) is reduced to an amino group (-NH₂). | 4-Aminobenzenesulfonic acid (Sulfanilic acid) |

| 2. Diazotization | 4-Aminobenzenesulfonic acid, Sodium Nitrite, Hydrochloric Acid | The amino group is converted into a diazonium salt (-N₂⁺Cl⁻). | 4-Sulfobenzenediazonium chloride |

| 3. Azo Coupling | 4-Sulfobenzenediazonium chloride, Coupling Component (e.g., Phenol) | The diazonium salt couples with an electron-rich aromatic ring. | Azo Dye |

Intermediate in Specialty Polymer Material Development

The utility of this compound as an intermediate extends to the field of specialty polymer materials. This application again hinges on its conversion to its amino derivative, 4-aminobenzenesulfonic acid. This derivative serves as a functional monomer or additive in the synthesis of polymers with specific, high-performance properties.

One significant application is in the development of conducting polymers. 4-aminobenzenesulfonic acid is utilized as a dopant during the chemical synthesis of polyaniline. Polyaniline is an intrinsically conducting polymer known for its unique electronic, optical, and electrochemical properties. The sulfonic acid group from the dopant helps to improve the solubility and processability of the final polymer while also influencing its conductivity.

Furthermore, 4-aminobenzenesulfonic acid serves as an additive or monomer for creating sulfonated polymers designed for specific functions like water filtration and proton exchange membranes. biosynth.com

Water Filtration : It can be used as an additive in the process of making sulfonated polymers for water filtration membranes, where it contributes to the material's water permeability. biosynth.com

Solid Acid Catalysts : In materials science, it has been investigated as a sulfonating agent to create solid acid catalysts. For example, it can be used to sulfonate carbon aerogels, producing a catalyst with high surface area and acid density, suitable for reactions like esterification. researcher.life

Proton Exchange Membranes (PEMs) : Sulfonated polymers are critical for PEMs used in fuel cells. While many synthetic routes exist, the direct polymerization of sulfonated monomers is a preferred method for controlling the distribution of the functional sulfonic acid groups. The synthesis of monomers containing a benzenesulfonate (B1194179) structure is a key step in creating advanced sulfonated poly(p-phenylene)-based ionomers for these applications. rsc.org The conversion of this compound to 4-aminobenzenesulfonic acid provides a direct route to a monomer containing the essential sulfonic acid group.

Table 2: Applications of 4-Aminobenzenesulfonic Acid (from this compound) in Polymer Synthesis

| Application Area | Role of 4-Aminobenzenesulfonic Acid | Resulting Specialty Material | Key Property |

| Conducting Polymers | Dopant | Doped Polyaniline | Electrical Conductivity |

| Water Treatment | Additive/Monomer | Sulfonated Filtration Membranes | Water Permeability |

| Catalysis | Sulfonating Agent | Solid Acid Catalyst | Catalytic Activity |

| Energy | Monomer/Precursor to Monomer | Sulfonated Polymers for PEMs | Proton Conductivity |

Environmental Chemistry and Degradation Pathways

Photochemical and Chemical Degradation Studies in Aqueous and Environmental Matrices

The degradation of potassium 4-nitrobenzenesulfonate in the environment is influenced by both photochemical and chemical processes. While direct studies on this specific compound are limited, research on similar nitroaromatic compounds, such as nitrophenols, provides valuable insights into its likely degradation behavior.

Photochemical Degradation:

Direct photolysis of aromatic compounds in aqueous solutions can occur through the absorption of UV light, leading to the excitation of the molecule and subsequent cleavage of chemical bonds. For nitroaromatic compounds, this can result in the formation of various reactive species. The presence of other substances in the water, such as nitrate (B79036) ions, can influence the photolytic process. For instance, nitrate photolysis can generate hydroxyl radicals (•OH), which are highly reactive and can initiate the degradation of organic pollutants. However, nitrate can also act as an inner filter, reducing the light available for the direct photolysis of the target compound.

Chemical Degradation:

In the absence of light, the chemical degradation of this compound in environmental matrices is expected to be slow. The sulfonate group is highly polar and the nitro group is electron-withdrawing, making the aromatic ring less susceptible to electrophilic attack. However, under specific conditions, such as the presence of strong oxidizing agents, degradation can occur. The primary mechanism for the abiotic degradation of many organic pollutants in the environment is through reactions with naturally occurring oxidants like hydroxyl radicals.

Identification and Characterization of Environmental Transformation Products and Intermediates

The degradation of nitroaromatic compounds often proceeds through a series of intermediate products before complete mineralization to carbon dioxide, water, and inorganic ions.

Studies on the degradation of related nitroaromatic compounds have identified several common transformation pathways and intermediates. For example, the Fenton process, which generates hydroxyl radicals, has been shown to degrade nitrobenzene (B124822) through successive hydroxylation of the aromatic ring, leading to the formation of 2-nitrophenol, 3-nitrophenol, and 4-nitrophenol (B140041) as primary products. nih.gov Further oxidation can lead to ring opening and the formation of aliphatic compounds.

In the context of sulfate (B86663) radical-based Advanced Oxidation Processes (AOPs), the degradation of nitrophenols has been observed to produce polynitrated compounds, such as dinitrophenols and trinitrophenols, as well as nitrated biphenyls and diphenyl ethers. nih.gov This suggests that the degradation of this compound could also lead to the formation of more complex and potentially more toxic intermediates before complete mineralization. The formation of these byproducts is a critical consideration in the evaluation of any remediation technology.

Fate and Transport Mechanisms of Aromatic Sulfonates in Environmental Compartments

The fate and transport of this compound in the environment are governed by its physicochemical properties and the characteristics of the environmental compartments it enters.

Solubility and Mobility: The presence of the sulfonic acid group makes 4-nitrobenzenesulfonic acid highly soluble in water. solubilityofthings.com This high water solubility suggests that this compound is likely to be highly mobile in aqueous systems, with a low tendency to adsorb to soil or sediment particles. This can lead to the contamination of groundwater and surface water.

Transport in Soil: The movement of solutes like this compound through soil is primarily governed by convection (transport with the bulk flow of water) and dispersion (spreading due to variations in water flow paths and diffusion). solubilityofthings.com Given its high water solubility, leaching is a significant transport mechanism, potentially carrying the compound from the soil surface to deeper soil layers and eventually into the groundwater. nih.gov The extent of leaching is influenced by factors such as soil type, rainfall intensity, and the presence of organic matter.

Development and Evaluation of Advanced Oxidation Processes for Remediation

Due to the recalcitrant nature of nitroaromatic compounds, conventional wastewater treatment methods are often ineffective. Advanced Oxidation Processes (AOPs) have emerged as promising technologies for the remediation of water contaminated with such pollutants. AOPs are characterized by the in-situ generation of highly reactive oxygen species, such as hydroxyl radicals (•OH) and sulfate radicals (SO₄⁻•), which can non-selectively oxidize a wide range of organic compounds. nih.gov

Fenton and Photo-Fenton Processes: The Fenton process involves the reaction of ferrous ions (Fe²⁺) with hydrogen peroxide (H₂O₂) to produce hydroxyl radicals. kirj.ee The photo-Fenton process enhances this reaction through the use of UV light, which promotes the regeneration of Fe²⁺ from Fe³⁺, thereby increasing the efficiency of hydroxyl radical production. nih.gov Studies on the degradation of 4-nitrophenol, a related compound, have shown that the Fenton process can effectively degrade the compound, with the degradation rate being dependent on factors such as pH, and the concentrations of H₂O₂ and Fe²⁺. researchgate.netnih.gov

Sulfate Radical-Based AOPs: These processes utilize persulfate (S₂O₈²⁻) or peroxymonosulfate (B1194676) (HSO₅⁻) as oxidants, which can be activated by heat, UV light, or transition metals to generate sulfate radicals. Sulfate radicals have a higher redox potential and a longer half-life than hydroxyl radicals, which can be advantageous for the treatment of certain contaminants. mdpi.comresearchgate.net Research on the degradation of nitrophenols by sulfate radical-based AOPs has shown high degradation efficiencies. nih.gov However, the formation of potentially toxic byproducts, such as polynitroaromatic compounds, needs to be carefully evaluated. nih.gov

Heterogeneous Photocatalysis: This process typically involves the use of a semiconductor photocatalyst, such as titanium dioxide (TiO₂), which upon irradiation with UV light, generates electron-hole pairs. These can then react with water and oxygen to produce hydroxyl radicals and other reactive oxygen species. frontiersin.orgresearchgate.net Studies on the photocatalytic degradation of 4-nitrophenol have demonstrated its effectiveness, although the formation of more toxic intermediates has also been reported, necessitating a thorough evaluation of the entire degradation process. nih.gov

Advanced Research Methodologies and Analytical Approaches

Chromatographic Techniques for Separation, Purification, and Analysis

Chromatography, a cornerstone of analytical chemistry, offers powerful tools for the analysis of potassium 4-nitrobenzenesulfonate. The choice of technique is dictated by the analytical goal, whether it be routine purity assessment, preparative isolation, or trace-level detection.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) stands as a primary technique for the analysis of this compound, owing to the compound's non-volatile and polar nature. Reversed-phase HPLC is a commonly employed mode for its separation and quantification.

A typical HPLC method for the analysis of 4-nitrobenzenesulfonic acid, the acidic form of the potassium salt, involves the use of a C18 or a specialized reverse-phase column like Newcrom R1. sielc.com The mobile phase generally consists of a mixture of an organic solvent, such as acetonitrile, and an aqueous buffer. sielc.comsielc.com The inclusion of an acid, like phosphoric acid or formic acid, in the mobile phase is often necessary to ensure good peak shape and retention. For applications where the HPLC system is coupled to a mass spectrometer, a volatile buffer like formic acid is preferred over non-volatile options like phosphoric acid. sielc.comsielc.com

Detection is typically carried out using a UV detector, as the nitroaromatic chromophore in the molecule absorbs strongly in the UV region. Commercial suppliers of 4-nitrobenzenesulfonic acid and its hydrate (B1144303) form specify HPLC as a standard method for purity assessment, with typical purities reported to be greater than 97.5% or 98.0%. thermofisher.comtcichemicals.com

Table 1: Illustrative HPLC Parameters for 4-Nitrobenzenesulfonic Acid Analysis

| Parameter | Condition |

| Column | Newcrom R1 (Reverse-Phase) |

| Mobile Phase | Acetonitrile (MeCN) and Water with Phosphoric Acid or Formic Acid |

| Detection | UV-Vis |

| Application | Purity assessment, quantification, and preparative separation |

This table is illustrative and based on general methods described for 4-nitrobenzenesulfonic acid. sielc.comsielc.com

Thin-Layer Chromatography (TLC)

Thin-Layer Chromatography (TLC) serves as a rapid, simple, and cost-effective method for the qualitative analysis of this compound. It is particularly useful for monitoring reaction progress, checking the purity of fractions during purification, and as a preliminary screening tool.

For the analysis of aromatic sulfonic acids, silica (B1680970) gel plates are commonly used as the stationary phase. nih.gov The choice of the mobile phase, or eluent, is critical for achieving good separation. A mixture of a polar organic solvent and a less polar solvent is often employed. For instance, a developing solvent for sulfonamides, which share structural similarities, might consist of chloroform, methanol, acetone, and formic acid in a specific ratio. spectrabase.com

Visualization of the separated spots on the TLC plate can be achieved under UV light, given the UV-active nature of the nitrobenzene (B124822) moiety. youtube.com Alternatively, chromogenic reagents can be used. For example, a ferric chloride reagent has been used to visualize and differentiate thiosulfonates and sulfinates. nih.gov For nitroaromatic compounds, a chromogenic reagent like diphenylamine (B1679370) (DPA) can produce colored spots. mdpi.com The retention factor (Rf) value, which is the ratio of the distance traveled by the spot to the distance traveled by the solvent front, is a key parameter for identification. youtube.com

Table 2: General TLC System for Aromatic Sulfonic Acids

| Parameter | Description |

| Stationary Phase | Silica Gel G |

| Mobile Phase | A mixture of polar and non-polar organic solvents (e.g., Chloroform:Methanol:Acetone:Formic Acid) |

| Visualization | UV light (254 nm) or a suitable chromogenic reagent |

| Application | Qualitative purity check, reaction monitoring |

This table is based on general principles and methods for related compounds. nih.govspectrabase.commdpi.com

Gas Chromatography (GC) for Volatile Derivatives

Direct analysis of the highly polar and non-volatile this compound by Gas Chromatography (GC) is not feasible. Therefore, a derivatization step is necessary to convert the sulfonic acid group into a more volatile and thermally stable derivative.

Common derivatization techniques include silylation, alkylation, and acylation. youtube.comslideshare.net Silylation, for instance, involves the replacement of the acidic proton of the sulfonic acid with a trimethylsilyl (B98337) (TMS) group, significantly increasing its volatility. youtube.com Similarly, acylation with reagents like trifluoroacetic anhydride (B1165640) can produce volatile derivatives that are also amenable to detection by electron capture detectors (ECD), offering high sensitivity. slideshare.net

Once derivatized, the compound can be separated on a suitable GC column, such as a capillary column with a non-polar or medium-polarity stationary phase. The choice of the detector depends on the nature of the derivative. A flame ionization detector (FID) is a general-purpose detector, while a mass spectrometer (MS) as a detector provides structural information for definitive identification. researchgate.net

It is important to note that derivatization reactions can sometimes be complex, and reaction conditions must be carefully optimized to ensure complete conversion and avoid the formation of by-products. nih.gov

Mass Spectrometry for Identification, Quantification, and Structural Elucidation

Mass spectrometry (MS) is an indispensable tool for the analysis of this compound, providing highly sensitive and specific information regarding its molecular weight and structure.

Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)

Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) is a powerful technique for the trace-level quantification and identification of 4-nitrobenzenesulfonic acid, often in complex matrices such as active pharmaceutical ingredients (APIs). sielc.com

In a notable study, a UPLC-MS/MS method was developed and validated for the simultaneous determination of four potential genotoxic impurities, including 4-nitrobenzenesulfonic acid (referred to as PGI-1), in an API. The method demonstrated excellent sensitivity, linearity, and accuracy. sielc.com

The UPLC separation was achieved on a C18 column with a gradient elution using a mobile phase of water and acetonitrile. The MS/MS detection was performed in multiple reaction monitoring (MRM) mode, which provides high selectivity and sensitivity by monitoring a specific precursor ion to product ion transition. For 4-nitrobenzenesulfonic acid, the precursor ion and the optimal product ions for quantification and confirmation would be determined through infusion experiments. The method was found to be robust, with consistent chromatographic performance despite small variations in flow rate, column temperature, and mobile phase composition. sielc.com

Table 3: UPLC-MS/MS Method Parameters for 4-Nitrobenzenesulfonic Acid (PGI-1) Analysis

| Parameter | Condition |

| Chromatography | UPLC |

| Column | C18 |

| Mobile Phase | Water and Acetonitrile (gradient elution) |

| Flow Rate | 0.3 mL/min |

| Column Temperature | 30 °C |

| Detection | Tandem Mass Spectrometry (MS/MS) |

| Ionization Mode | Electrospray Ionization (ESI) |

| Monitoring Mode | Multiple Reaction Monitoring (MRM) |

| Retention Time | Approximately 0.79 min |

Data extracted from a study on the determination of potential genotoxic impurities. sielc.com

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which are crucial for determining the elemental composition of a molecule and for its unambiguous identification. For this compound, HRMS can confirm its molecular formula by measuring the exact mass of the [M-K]⁻ ion (4-nitrobenzenesulfonate anion) or the [M+H]⁺ ion in its acidic form.

The exact mass of the 4-nitrobenzenesulfonate anion (C₆H₄NO₅S⁻) is calculated to be 201.9815 Da. An HRMS instrument, such as a time-of-flight (TOF) or Orbitrap mass spectrometer, can measure this mass with high precision, typically within a few parts per million (ppm) of the theoretical value. This high mass accuracy allows for the confident differentiation of this compound from other compounds with the same nominal mass but different elemental compositions.

In addition to accurate mass measurement of the parent ion, HRMS can also provide high-resolution fragmentation data (MS/MS). This data is invaluable for structural elucidation, as the accurate masses of the fragment ions can be used to determine their elemental formulas, providing strong evidence for the proposed fragmentation pathways. For instance, fragmentation of the 4-nitrobenzenesulfonate ion could lead to characteristic neutral losses, such as the loss of SO₃ (79.9568 Da) or NO₂ (45.9929 Da).

While specific HRMS studies on this compound are not extensively detailed in the public literature, the principles of the technique are broadly applicable. A study on the phytochemical analysis using UPLC-MS/MS with a TOF detector demonstrated the power of accurate mass measurements (mass errors less than 1 ppm) for the identification of unknown compounds and the analysis of their fragmentation patterns. nih.gov

Table 4: Theoretical Exact Masses for HRMS Analysis

| Ion | Molecular Formula | Theoretical Exact Mass (Da) |

| [C₆H₄NO₅S]⁻ | C₆H₄NO₅S | 201.9815 |

| [C₆H₅NO₅S + H]⁺ | C₆H₆NO₅S | 204.0012 |

Theoretical masses calculated based on elemental isotopic masses.

Method Validation and Robustness Studies in Analytical Method Development

Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose. For this compound, this typically involves assessing various parameters to ensure the reliability of the analytical method, which is often a High-Performance Liquid Chromatography (HPLC) method due to the compound's characteristics as a nitroaromatic substance. researchgate.netnih.gov Robustness studies, an integral part of method validation, evaluate the method's capacity to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage. scielo.brscirp.org

A crucial aspect of robustness testing for an HPLC method is the evaluation of the mobile phase composition. sepscience.com For instance, in reversed-phase HPLC, the proportion of the organic solvent in the mobile phase significantly influences the retention time of the analyte. sepscience.com Small variations in this composition can occur during routine analysis, and a robust method should be able to withstand these changes without a significant impact on the results.

Other parameters that are typically investigated during robustness studies include the pH of the mobile phase, the flow rate, the column temperature, and the use of columns from different batches or suppliers. scirp.org The Youden's test is a common and efficient experimental design for evaluating the robustness of analytical methods, allowing for the simultaneous assessment of multiple parameters. scielo.br

To illustrate the process, consider a hypothetical robustness study for an HPLC method for the quantification of this compound. The study might involve varying several key parameters around their nominal values.

Table 1: Example of a Robustness Study Design for HPLC Analysis of this compound

| Parameter | Nominal Value | Variation 1 | Variation 2 |

| Mobile Phase Composition (% Acetonitrile) | 50% | 48% | 52% |

| pH of Aqueous Phase | 3.0 | 2.8 | 3.2 |

| Flow Rate (mL/min) | 1.0 | 0.9 | 1.1 |

| Column Temperature (°C) | 30 | 28 | 32 |

The results of such a study would be analyzed to determine if any of the variations cause a significant change in the analytical results, such as the peak area, retention time, or resolution from other components.

Application of Statistical Analysis for Data Reproducibility and Significance

Statistical analysis is indispensable in analytical chemistry for ensuring the reproducibility and significance of experimental data. It provides a quantitative basis for assessing the performance of an analytical method and for interpreting the results of validation and robustness studies.